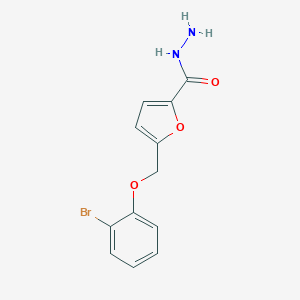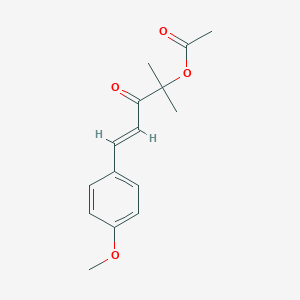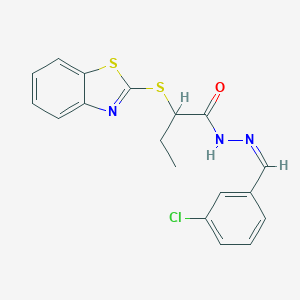![molecular formula C26H21N5O3 B449641 5-ETHOXY-N'~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE](/img/structure/B449641.png)
5-ETHOXY-N'~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 1-naphthyl, phenyl, and pyrazole derivatives, which undergo condensation reactions to form the desired oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery and development.
Medicine
Medicinally, compounds like 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole Derivatives: Other compounds with the oxazole ring structure.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Naphthyl Derivatives: Compounds with the naphthyl group.
Uniqueness
What sets 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H21N5O3 |
|---|---|
Molecular Weight |
451.5g/mol |
IUPAC Name |
5-ethoxy-N-[(E)-(1-naphthalen-1-yl-3-phenylpyrazol-4-yl)methylideneamino]-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C26H21N5O3/c1-2-33-23-16-27-26(34-23)25(32)29-28-15-20-17-31(30-24(20)19-10-4-3-5-11-19)22-14-8-12-18-9-6-7-13-21(18)22/h3-17H,2H2,1H3,(H,29,32)/b28-15+ |
InChI Key |
IMDRGFHWPZUSTP-RWPZCVJISA-N |
SMILES |
CCOC1=CN=C(O1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Isomeric SMILES |
CCOC1=CN=C(O1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B449561.png)
![Methyl 3-[({4-nitrophenyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B449564.png)

![5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B449569.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449570.png)

![METHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449574.png)
![METHYL 4-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B449575.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B449576.png)
![Ethyl 2-({[(2-methylbenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449577.png)
![methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B449578.png)
![ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449580.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449581.png)
